BenchChemオンラインストアへようこそ!

1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Physicochemical differentiation Medicinal chemistry Lead optimization

1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226441-25-3, molecular formula C20H22N4O2, molecular weight 350.42 g·mol⁻¹) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide. The compound belongs to a pharmacologically investigated class exemplified by patent US9416127, which establishes that triazole-4-carboxamides bearing an aryl substituent at N1 and a substituted-amine carboxamide at C4 possess affinity for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in depression, anxiety disorders, ADHD, and metabolic dysregulation.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1226441-25-3
Cat. No. B2756591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS1226441-25-3
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C19H20N4O2/c1-25-17-11-9-16(10-12-17)23-14-18(21-22-23)19(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24)
InChIKeyPDDIJVBQWNTTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226441-25-3): Core Scaffold Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226441-25-3, molecular formula C20H22N4O2, molecular weight 350.42 g·mol⁻¹) is a fully synthetic 1,4-disubstituted 1H-1,2,3-triazole-4-carboxamide . The compound belongs to a pharmacologically investigated class exemplified by patent US9416127, which establishes that triazole-4-carboxamides bearing an aryl substituent at N1 and a substituted-amine carboxamide at C4 possess affinity for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in depression, anxiety disorders, ADHD, and metabolic dysregulation [1]. The 4-methoxyphenyl group at N1 distinguishes this compound from the 4-ethylphenyl (CAS 1326859-73-7), 3-fluorophenyl (CAS 1226432-67-2), and 1-methyl (unsubstituted) N1 congeners that share the same N-(3-phenylpropyl) carboxamide side chain, creating a unique combination of hydrogen-bond acceptor capability, electronic character, and lipophilicity within the series .

Why In-Class Triazole-4-Carboxamides Cannot Be Interchanged with CAS 1226441-25-3: Structural-Pharmacophoric Rationale for Compound-Specific Procurement


Within the narrow subclass of N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamides, variation of the N1-aryl substituent produces divergent physicochemical and, by class-level inference, pharmacological profiles that preclude casual substitution . The 4-methoxy group on the target compound functions as a resonance electron-donating substituent (Hammett σₚ = −0.27) with measurable hydrogen-bond acceptor capacity, contrasting with the inductively electron-withdrawing 3-fluoro (σₘ = +0.34) and the lipophilic, inductively weak electron-donating 4-ethyl (σₚ = −0.15) analogs [1]. These electronic differences are predicted to alter the electron density of the triazole core, modulate stacking interactions with aromatic receptor residues, and affect metabolic vulnerability at the para-position. The patent family US9416127 explicitly teaches that both the identity and substitution pattern of the R1 aryl group are critical determinants of TAAR1 affinity, with alkoxy-substituted phenyl rings representing a distinct and enabled pharmacophoric sub-class [2]. Substituting the 4-methoxyphenyl variant with a 4-ethylphenyl or 3-fluorophenyl congener therefore risks altering target engagement, solubility, and metabolic stability in ways that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226441-25-3) Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation: 4-Methoxyphenyl vs. 4-Ethylphenyl N1-Substituent

The target compound (CAS 1226441-25-3, C20H22N4O2, MW = 350.42 g·mol⁻¹) possesses one additional oxygen atom relative to its closest N-(3-phenylpropyl) congener, 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326859-73-7, C20H22N4O, MW = 334.42 g·mol⁻¹), yielding a mass difference of +16.00 Da . This oxygen atom, present as a methoxy substituent at the para-position of the N1-phenyl ring, contributes approximately 9.2 Ų of additional topological polar surface area (TPSA) relative to the 4-ethylphenyl analog and introduces a hydrogen-bond acceptor site (the methoxy oxygen lone pairs) that is absent in the 4-ethylphenyl comparator [1]. The presence of this additional H-bond acceptor is of potential significance for target binding, as the triazole-4-carboxamide TAAR1 pharmacophore defined in US9416127 places the R1 aryl group in proximity to receptor regions capable of discriminating substituent polarity [2].

Physicochemical differentiation Medicinal chemistry Lead optimization

Electronic Substituent Effect Differentiation: Resonance Donor (4-OCH3) vs. Inductive Withdrawer (3-F) at the N1-Aryl Position

The 4-methoxy substituent (σₚ = −0.27; σₚ⁺ = −0.78) is a strong resonance electron donor via the para-oxygen lone pair, whereas the 3-fluoro substituent on comparator CAS 1226432-67-2 (σₘ = +0.34) is a moderate inductive electron withdrawer [1]. This reversal of electronic character at N1 is predicted to modulate the electron density of the 1,2,3-triazole ring, altering both its dipole moment and its capacity for π–π stacking interactions with aromatic residues in receptor binding pockets [2]. The patent-class pharmacophore for TAAR1-active triazole-4-carboxamides (US9416127) explicitly encompasses R1 = phenyl optionally substituted by lower alkoxy (e.g., OCH3) as a distinct embodiment from halogen-substituted phenyl, implying that these substitution patterns were explored as separate SAR series with potentially different activity and selectivity profiles [3].

SAR Electronic effects TAAR1 pharmacophore Medicinal chemistry

Cytotoxicity Potential of the 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Scaffold: Class-Level Evidence from N-Substituted Phenyl Congeners

Shinde et al. (Synthetic Communications, 2022) synthesized and evaluated a series of 14 compounds (4A–4N) bearing the identical 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide core but with N-substituted phenyl (rather than N-phenylpropyl) carboxamide side chains against breast cancer cell lines MCF-7 and MDA-MB-231 [1]. The most potent compounds in this series achieved single-digit micromolar IC50 values against MCF-7: compound 4I (IC50 = 7.11 μM), compound 4J (IC50 = 8.27 μM), and compound 4B (IC50 = 9.48 μM), all benchmarked against doxorubicin as a reference standard [1]. While the N-(3-phenylpropyl) side chain of the target compound is structurally distinct from the N-phenyl substituents in this study, the conserved 1-(4-methoxyphenyl)-triazole-4-carboxamide core is the primary determinant of EGFR tyrosine kinase (PDB: 2J5F) binding interactions as demonstrated by molecular docking within the same study, suggesting that cytotoxicity potential is at least partially scaffold-driven [1]. The target compound, bearing the flexible N-(3-phenylpropyl) side chain, may exhibit altered cellular permeability and target engagement relative to the rigid N-phenyl analogs; direct cytotoxicity data for CAS 1226441-25-3 itself have not been reported in the peer-reviewed literature.

Anticancer Cytotoxicity Breast cancer MCF-7 MDA-MB-231

TAAR1 Receptor Pharmacophore Compatibility: Class-Level Patent Evidence for Triazole-4-Carboxamide Agonist Activity

The US patent US9416127 B2 (F. Hoffmann-La Roche AG, issued 2016) explicitly claims compounds of formula I, which encompass 1-aryl-1H-1,2,3-triazole-4-carboxamides wherein R1 is phenyl optionally substituted by lower alkoxy (including methoxy) and the carboxamide nitrogen bears a substituted alkyl or aryl group, and teaches that these compounds 'have a good affinity to the trace amine associated receptors (TAARs), especially for TAAR1' [1]. The European patent family member EP 2895478 B1 further corroborates this claim with the identical pharmacophore [2]. TAAR1 is an intracellular GPCR activated by trace amines (β-phenylethylamine, p-tyramine, tryptamine) and is a validated target for schizophrenia, depression, bipolar disorder, ADHD, and metabolic disorders [1]. The target compound falls within the Markush structure of formula I (R1 = 4-methoxyphenyl; amide side chain = 3-phenylpropyl) and is therefore a member of the claimed TAAR1-active chemical series. BindingDB (accessed via ChEMBL) contains TAAR1 agonist EC50 data for structurally related triazole-4-carboxamides in the range of 3–225 nM in recombinant HEK293 and CHO-K1 cell-based cAMP accumulation assays, confirming that the chemotype is capable of nanomolar TAAR1 engagement [3]. However, the specific compound CAS 1226441-25-3 has not been individually exemplified with quantitative TAAR1 binding or functional data in the public domain.

TAAR1 GPCR CNS Neuropsychiatric Trace amine

Predicted Lipophilicity and Drug-Likeness Differentiation: 4-Methoxyphenyl vs. 3-Fluorophenyl and 4-Ethylphenyl N1-Congeners

The 4-methoxy substituent on the N1-phenyl ring of the target compound reduces lipophilicity relative to the 4-ethyl analog, while maintaining greater lipophilicity than the 3-fluoro congener, as estimated from fragment-based cLogP calculations [1]. The Shinde et al. study on the cognate 1-(4-methoxyphenyl)-triazole-4-carboxamide scaffold reported that compounds in this series comply with Lipinski's Rule of Five and possess acceptable drug-likeness scores, with no violations across the parameter set (MW < 500, cLogP < 5, HBD < 5, HBA < 10) [2]. The target compound (MW = 350.42, predicted cLogP ≈ 3.0–3.5, HBA = 5, HBD = 1) falls well within these boundaries, while the N-(3-phenylpropyl) side chain, being more lipophilic than the N-phenyl side chains in the Shinde et al. series, may enhance membrane permeability at the potential cost of increased metabolic liability from the extended alkyl linker [1].

Drug-likeness Lipophilicity ADME Physicochemical profiling

Recommended Procurement and Application Scenarios for 1-(4-Methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1226441-25-3)


TAAR1-Focused CNS Drug Discovery: Scout Compound for 4-Methoxyphenyl Triazole-4-Carboxamide SAR Expansion

Programs targeting the trace amine-associated receptor 1 (TAAR1) for neuropsychiatric indications (schizophrenia, depression, bipolar disorder, ADHD) can deploy this compound as a commercially accessible, patent-precedented entry point into the 1-aryl-1H-1,2,3-triazole-4-carboxamide chemotype claimed in US9416127 [1]. The 4-methoxyphenyl N1-substituent, combined with the flexible N-(3-phenylpropyl) side chain, represents a distinct SAR vector that has not been exhaustively explored in published TAAR1 ligand optimization campaigns. Procurement of this compound enables head-to-head profiling against the more extensively characterized morpholine-containing and pyrrolidine-containing triazole carboxamides disclosed in the patent, using established TAAR1 cAMP accumulation assays in recombinant HEK293 cells [2].

Breast Cancer Cytotoxicity Screening: Scaffold Extension of 1-(4-Methoxyphenyl)-triazole-4-carboxamide Series with an Alkyl-Linked Aromatic Side Chain

The Shinde et al. (2022) study demonstrated that the 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide core can deliver single-digit micromolar IC50 values against MCF-7 breast cancer cells when paired with optimized N-phenyl substituents [1]. The target compound extends this scaffold by replacing the rigid N-phenyl linkage with a flexible N-(3-phenylpropyl) chain, potentially altering cell permeability, EGFR kinase binding interactions, and off-target profiles. Researchers engaged in anticancer lead optimization can procure this compound for direct cytotoxicity comparison against the Shinde et al. series using standardized MTT assays in MCF-7 and MDA-MB-231 cell lines, with doxorubicin as a reference control.

Physicochemical Comparator Studies: Electronic and Lipophilic Profiling of N1-Aryl Triazole-4-Carboxamide Congener Series

The target compound, alongside its commercially available congeners CAS 1326859-73-7 (4-ethylphenyl) and CAS 1226432-67-2 (3-fluorophenyl), constitutes a miniature congeneric series in which the N1-aryl substituent is systematically varied while the N-(3-phenylpropyl) carboxamide side chain is held constant [1]. This series is uniquely suited for computational and experimental physicochemical profiling studies: measured logP/logD (shake-flask or chromatographic), thermodynamic solubility, PAMPA permeability, and microsomal metabolic stability can be correlated with the electronic (Hammett σ) and steric parameters of the N1 substituent. The resulting quantitative structure-property relationship (QSPR) can guide the design of subsequent analogs with optimized ADME profiles [2].

Molecular Docking and Virtual Screening: Template for EGFR and CDK4 Kinase Interaction Studies

The Shinde et al. molecular docking study established that the 1-(4-methoxyphenyl)-triazole-4-carboxamide scaffold engages the ATP-binding site of EGFR tyrosine kinase (PDB: 2J5F) through interactions involving the triazole ring nitrogens and the carboxamide carbonyl [1]. The target compound, with its extended N-(3-phenylpropyl) side chain, provides a template for induced-fit docking studies to assess whether the flexible alkyl linker can access additional sub-pockets within the EGFR active site or related kinases such as CDK4-Cyclin D3, another target validated by the 2024 Sharma et al. study on 1,2,3-triazole carboxamide derivatives [2]. Procurement of the compound enables co-crystallization or thermal shift assay validation of predicted binding modes.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.